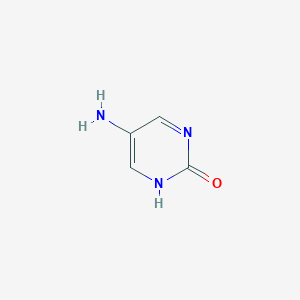

5-Aminopyrimidin-2(1H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-6-4(8)7-2-3/h1-2H,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOKLJVNGRLWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574347 | |

| Record name | 5-Aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344241-09-4 | |

| Record name | 5-Aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies

Classical and Contemporary Approaches

The traditional synthesis of the pyrimidine (B1678525) ring, along with more recent refinements, provides a robust foundation for accessing 5-aminopyrimidin-2(1H)-one. These methods often involve the formation of the core heterocyclic structure from acyclic precursors or the modification of pre-existing pyrimidine rings.

Condensation Reactions

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the union of a three-carbon component with a molecule containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). bu.edu.eg This foundational approach builds the pyrimidine ring system through a cyclocondensation process.

A prominent example is the multicomponent reaction where benzaldehydes, ethyl cyanoacetate, and thiourea (B124793) (a urea analogue) are condensed in a single pot to yield substituted pyrimidine derivatives. mdpi.com Furthermore, the 5-amino group of an existing 5-aminocytosine derivative can undergo condensation with aldehydes, such as benzaldehyde. This reaction proceeds through a tandem condensation-oxidation sequence to form more complex, fused heterocyclic systems like imidazolocytosines. cdnsciencepub.com

Cyclization Reactions

The formation of the this compound ring is frequently achieved through cyclization reactions, where a linear precursor is induced to form the heterocyclic ring. A widely utilized method involves the reaction of guanidine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. This reaction leads to the formation of 2-amino-5-carboethoxy-4-hydroxypyrimidine, a tautomer of the corresponding 2-oxo derivative, which can be a key intermediate. asianpubs.orgchemicalbook.com

More modern approaches have expanded the scope of cyclization strategies. One notable method is the reaction of vinyl azides with urea or thiourea. This process is believed to occur via a 1,4-Michael addition, followed by a rearrangement and subsequent cyclization to yield the 5-aminopyrimidine-2(1H)-one core. tandfonline.com Another strategy involves the cyclocondensation of guanidine with alkynones. For instance, acylethynylpyrroles react with guanidine nitrate (B79036) in a KOH/DMSO system, proceeding through nucleophilic addition of guanidine to the alkyne's triple bond, followed by intramolecular cyclization involving the carbonyl group to form pyrrole-substituted aminopyrimidines. nih.gov Similarly, alkynyl ketones can be cyclized with guanidine to produce the corresponding 2-aminopyrimidine (B69317) structures. mdpi.com

Table 1: Selected Cyclization Reactions for Pyrimidinone Synthesis

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

|---|---|---|---|

| Vinyl Azide | Urea | 5-Aminopyrimidine-2(1H)-one | tandfonline.com |

| Acylethynylpyrrole | Guanidine Nitrate | Pyrrole-Aminopyrimidine | nih.gov |

| Diethyl ethoxymethylenemalonate | Guanidine | 2-Amino-4-hydroxypyrimidine | asianpubs.orgchemicalbook.com |

| Alkynyl Ketone | Guanidine | 2-Aminopyrimidine | mdpi.com |

Hydrazinolysis and Related Transformations

Hydrazinolysis represents a key transformation for modifying pyrimidine rings. It can be used to introduce a hydrazino group, which can serve as a precursor or be a feature of the final molecule. For example, the treatment of a 6-substituted pyrimidin-4(3H)-one with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazino group at the 2-position. Similarly, a thiol group on a pyrimidine ring can be displaced by hydrazine to form a 2-hydrazinyl derivative. mdpi.com

However, the reaction of hydrazine with pyrimidines can also lead to more profound structural changes. An important related transformation is the ring cleavage of dihydropyrimidinones when treated with hydrazine hydrate under solvent-free conditions. This reaction does not yield a substituted pyrimidine but instead opens the ring to produce pyrazoles, along with urea or thiourea as byproducts, demonstrating the reactivity of the pyrimidine core towards strong nucleophiles like hydrazine. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is a critical method for introducing the key functional groups onto a pre-formed pyrimidine ring. A direct and efficient synthesis of 5-aminocytidine (a nucleoside of this compound) is achieved through the reaction of 5-bromocytidine (B150675) with liquid ammonia. This reaction proceeds via a nucleophilic substitution, likely through an addition-substitution-elimination mechanism, to replace the bromine atom at the C5 position with an amino group. tandfonline.comtandfonline.com

This strategy is part of a broader class of reactions known as nucleophilic aromatic substitution (SNAr), which is frequently used to functionalize halogenated pyrimidines. The chlorine atoms on dichloropyrimidines, for example, are readily displaced by various amines to build more elaborate molecular architectures. mdpi.com Another relevant transformation involves the diazotization of a 5-aminopyrimidine (B1217817) derivative, followed by substitution. For example, converting 5-amino-2-chloropyrimidine (B1280953) into 2-chloro-5-hydroxypyrimidine (B58251) (a tautomer of the target compound) can be achieved with sulfuric acid, although reported yields are often low. patsnap.com

Modern Synthetic Strategies

Advances in synthetic technology have led to more efficient and environmentally benign methods for preparing this compound and its derivatives. Microwave-assisted synthesis has emerged as a particularly powerful tool.

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, cleaner reaction profiles, and often higher yields. nih.govrsc.org This technology has been successfully applied to the synthesis of the this compound scaffold.

A prime example is the synthesis of disubstituted 5-aminopyrimidine-2(1H)-ones from vinyl azides and urea in water. tandfonline.com Under microwave irradiation at 120°C, the reaction completes in just 10 minutes, providing the product in good yield. tandfonline.com This method highlights the eco-friendly nature of using water as a solvent combined with the efficiency of microwave heating. tandfonline.com

Microwave assistance is also highly effective for classical pyrimidine syntheses. The condensation of chalcones with guanidine nitrate to form aminopyrimidines is efficiently promoted by microwave energy. nanobioletters.com Furthermore, nucleophilic substitution reactions on chloropyrimidines are significantly accelerated. rsc.org Advanced applications include the use of continuous flow microwave reactors for the multi-gram scale synthesis of precursors like 5-amino-4-cyanopyrazoles, which can then be converted into fused pyrazolopyrimidines in a subsequent batch microwave step. durham.ac.uk

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

|---|---|---|---|---|

| Cyclization (Vinyl Azide + Urea) | N/A | 10 minutes @ 120°C | Speed, Green Solvent (Water) | tandfonline.com |

| Nucleophilic Substitution | 72 hours (reflux) | 10 minutes @ 160°C | Drastically reduced time, higher yield | rsc.org |

| Pyrazolopyrimidine Synthesis | Long reaction times, harsh conditions | 8-20 minutes @ 125-135°C | Speed, Milder Conditions | durham.ac.ukacs.org |

Compound Index

Solvent-Free Synthesis Protocols

Solvent-free synthesis has emerged as a green chemistry approach to reduce environmental impact and simplify reaction procedures. For the synthesis of aminopyrimidine derivatives, these protocols often involve heating a mixture of reactants without any solvent, leading to high-yield production of the desired compounds.

One notable example is the synthesis of 2-aminopyrimidine derivatives by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines and triethylamine (B128534) at 80–90 °C. mdpi.comresearchgate.net This method is praised for its good to excellent yields and straightforward work-up, which typically involves adding water to the reaction mixture to precipitate the product. mdpi.com Similarly, N-phenyl-2-aminopyrimidines have been efficiently synthesized through the cyclocondensation of N-phenylguanidine with enaminones in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions at 120 °C. thieme-connect.comthieme-connect.com This procedure is noted for its short reaction times and simple purification using solid-phase extraction. thieme-connect.com

Furthermore, multicomponent reactions under solvent-free conditions have been developed for the synthesis of fused pyrimidine systems. For instance, 4-substituted aminopyrido[2,3-d]pyrimidines can be obtained in good yields (61-85%) by heating a mixture of 3-cyano-2-aminopyridine, a primary amine, and triethyl orthoformate for three hours without a solvent. mdpi.com Another example is the catalyst-free, four-component reaction of acetophenone, malononitrile, an aldehyde, and ammonium (B1175870) carbonate at room temperature to produce 2-aminopyridines, which can be precursors to fused pyrimidine systems. mdpi.com

Table 1: Examples of Solvent-Free Synthesis of Aminopyrimidine Derivatives

| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine, Substituted amine | Triethylamine | 80-90 °C | 2-Aminopyrimidine derivatives | Good to Excellent | mdpi.comresearchgate.net |

| N-Phenylguanidine, Enaminone | DBU | 120 °C, 1 h | N-Phenyl-2-aminopyrimidines | Good | thieme-connect.comthieme-connect.com |

| 3-Cyano-2-aminopyridine, Primary amine, Triethyl orthoformate | None | 100 °C, 3 h | 4-Aminopyrido[2,3-d]pyrimidines | 61-85 | mdpi.com |

| 6-Amino-1,3-dimethyluracil, Aldehyde, 2-Benzylisothiourea hydrochloride | None | Not specified | Pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives | Good | researchgate.net |

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular scaffolds. rsc.org

In the context of aminopyrimidine synthesis, MCRs have been extensively used to create a wide array of derivatives and fused heterocyclic systems. researchgate.net A classic example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. scholarsresearchlibrary.com This reaction has been adapted for the synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives by reacting aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate in the presence of piperidine (B6355638) in aqueous media. scholarsresearchlibrary.com

MCRs are particularly powerful for the synthesis of fused pyrimidine systems. For example, a one-pot, four-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones has been reported, involving hydrazine hydrate, ethyl acetoacetate, 6-amino-1,3-dimethyl uracil (B121893), and an aryl aldehyde in water. researchgate.net Another three-component reaction of 6-aminopyrimidines, dimedone, and arylglyoxals can lead to the formation of pyrrolo[2,3-d]pyrimidines. researchgate.net The outcome of these reactions can be influenced by the nature of the reactants; for instance, the reaction of arylglyoxal, 4-hydroxycoumarin, and various cyclic 1,3-C,N-binucleophiles can yield either fused five- or six-membered N-heterocycles depending on the ring size of the binucleophile. researchgate.net

Table 2: Examples of Multi-component Reactions for Aminopyrimidine Synthesis

| Reaction Type | Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Three-component | Aromatic aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine/Water | 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile | Good to Excellent | scholarsresearchlibrary.com |

| Four-component | Hydrazine hydrate, Ethyl acetoacetate, 6-Amino-1,3-dimethyl uracil, Aryl aldehyde | Two green catalysts/Water | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Not specified | researchgate.net |

| Three-component | 6-Aminopyrimidines, Dimedone, Arylglyoxal | Acetic acid | Pyrrolo[2,3-d]pyrimidines | Not specified | researchgate.net |

| Three-component | 3-Formylchromone, p-Toluidine, Paraformaldehyde | Microwave/Solvent-free | 5H-Chromeno[2,3-d]pyrimidin-5-one | 98 | rsc.org |

Organocatalytic and Metal-Catalyzed Processes

The synthesis of this compound and its derivatives is significantly advanced by organocatalytic and metal-catalyzed methods, which offer high efficiency, selectivity, and functional group tolerance.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been applied to the synthesis of pyrimidine-related structures. For instance, piperidine is an effective organocatalyst in the three-component synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles. scholarsresearchlibrary.com In a different approach, a chiral 2-aminopyrimidin-4(1H)-one derivative has itself been utilized as a novel bifunctional organocatalyst for the enantioselective aldol (B89426) reaction of isatins with ketones, highlighting the potential of pyrimidine scaffolds in catalysis. acs.org

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the functionalization of pyrimidines. Palladium catalysts are widely used for cross-coupling reactions. For example, the Buchwald-Hartwig amination, employing a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II) with a xantphos (B1684198) ligand, has been used to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields (27-82%). nih.gov Copper-catalyzed reactions are also prevalent. A copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes can produce sulfonamide pyrimidine derivatives in high yields. mdpi.com Furthermore, iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and various alcohols. rsc.org

Suzuki-Miyaura Borylation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide or triflate. mdpi.com A key preceding step can be the Miyaura borylation, which introduces a boronate group onto a (hetero)aryl halide, making it ready for the subsequent Suzuki coupling. organic-chemistry.org This two-step, one-pot sequence is highly valuable for creating carbon-carbon bonds. nih.govgithub.com

While direct Miyaura borylation of this compound is not extensively documented, the methodology has been successfully applied to related aminopyrimidine systems. A critical consideration is the potential for the amino group to inhibit the palladium catalyst. However, research has shown that catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands like SPhos can overcome this inhibition, allowing for the efficient coupling of aminopyrimidines. scispace.com

The borylation of halo-pyrimidines is a feasible process. For instance, the palladium-catalyzed borylation of aryl chlorides with pinacolborane is a known procedure. scispace.com This suggests that a chloro-substituted pyrimidinone could be a suitable substrate for Miyaura borylation, followed by a Suzuki coupling to introduce various substituents. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base such as potassium acetate (B1210297) (KOAc). organic-chemistry.orgrsc.org A one-pot Masuda borylation–Suzuki coupling (MBSC) sequence has been effectively used to synthesize marine indole (B1671886) alkaloids, where a (hetero)aryl halide is first borylated with pinacolborane and then coupled with a second (hetero)aryl halide in the same vessel. nih.gov This strategy holds significant promise for the derivatization of this compound analogues.

Table 3: General Conditions for Miyaura Borylation and Suzuki-Miyaura Coupling

| Reaction Step | Substrate | Reagents | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Miyaura Borylation | Aryl/Heteroaryl Halide | Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin) | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Aryl/Heteroaryl boronate ester | organic-chemistry.orgscispace.com |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide, Organoboron compound | Base (e.g., K₂CO₃, Cs₂CO₃) | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand (e.g., SPhos) | Biaryl/Bis(hetero)aryl | mdpi.comscispace.com |

| One-Pot Borylation/Coupling | (Hetero)aryl Halide 1, (Hetero)aryl Halide 2 | Pinacolborane, Base | Pd catalyst (e.g., Pd(PPh₃)₄) | Unsymmetrical bis(hetero)aryl | nih.gov |

Regioselective Synthesis of this compound Analogues

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect in the synthesis of substituted heterocyclic compounds like this compound analogues. The ability to direct incoming substituents to a specific position on the pyrimidine ring is essential for creating well-defined structures with predictable properties.

A prominent example of regioselective synthesis is seen in the formation of fused pyrimidine systems. The multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine can lead to the formation of two possible regioisomers of imidazo[1,2-a]pyrimidines. rsc.org The regioselectivity of this reaction is determined by the nucleophilic attack of the ring nitrogen of 2-aminopyrimidine on the in situ-formed α-bromo-β-diketone, followed by cyclization. rsc.org Studies have shown that a single regioisomer can be obtained with high selectivity. rsc.org

In the synthesis of 3-substituted 2-aminoimidazo[1,2-a]pyrimidines, a Dimroth rearrangement can be employed as a key step to quantitatively yield a single regioisomer from a mixture of 2- and 3-substituted products. researchgate.net The initial synthesis via a multicomponent isocyanide-based reaction often produces a mixture, which can then be converted to the desired isomer. researchgate.net Continuous flow conditions have also been shown to improve regioselectivity towards the 3-amino regioisomer in the synthesis of 3-aminoimidazo[1,2-a]pyrimidines, with the added benefit of shorter reaction times. researchgate.net

The reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds provides another illustration of regioselectivity, leading to the formation of fused pyrazolo[1,5-a]pyrimidines. The nature of the β-dicarbonyl compound and the reaction conditions dictate the final regiochemical outcome.

Synthesis of Fused Heterocyclic Systems Derived from this compound

This compound and its derivatives are valuable precursors for the construction of a wide variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The amino group, often in conjunction with an adjacent functional group, serves as a handle for annulation reactions to build additional rings onto the pyrimidine core.

A common strategy involves the use of o-aminopyrimidine aldehydes and ketones as building blocks. These compounds can undergo condensation and cyclization reactions with various reagents to form fused systems. For example, they are used to construct pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.

Multicomponent reactions are also a powerful tool for creating fused pyrimidines. As mentioned earlier, the reaction of 6-aminopyrimidines, dimedone, and arylglyoxals can lead to pyrrolo[2,3-d]pyrimidines. researchgate.net Similarly, a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and primary amines under solvent-free conditions affords 4-aminopyrido[2,3-d]pyrimidines. mdpi.com The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a Biginelli-type reaction of aryl aldehydes, barbituric acid, and urea or thiourea, catalyzed by ceric ammonium nitrate in water. rsc.org

The synthesis of pyrido[3,4-d]pyrimidines has been accomplished through a strategy involving a Suzuki reaction to introduce a vinyl group, followed by cyclization and chlorination to yield a key 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediate. rsc.org This intermediate can then be further functionalized at multiple positions. rsc.org Another approach to a related scaffold, 5-methyl substituted pyrido[3,4-d]pyrimidine, utilizes an intramolecular Heck reaction as the key cyclization step. rsc.org

Table 4: Examples of Fused Heterocyclic Systems from Aminopyrimidines

| Starting Aminopyrimidine Derivative | Reaction Type/Key Step | Fused System | Reference |

|---|---|---|---|

| o-Aminopyrimidine aldehydes/ketones | Condensation/Cyclization | Pyrido[2,3-d]pyrimidines, Pyrimido[4,5-d]pyrimidines | Not specified |

| 6-Aminopyrimidines | Three-component reaction with dimedone and arylglyoxal | Pyrrolo[2,3-d]pyrimidines | researchgate.net |

| 3-Cyano-2-aminopyridine | Multicomponent reaction with triethyl orthoformate and primary amines | 4-Aminopyrido[2,3-d]pyrimidines | mdpi.com |

| Barbituric acid (related to aminopyrimidine) | Biginelli-type reaction with aryl aldehydes and urea/thiourea | Pyrimido[4,5-d]pyrimidines | rsc.org |

| 2-Chloro-3-nitropyridine derivative | Suzuki reaction, cyclization, chlorination | Pyrido[3,4-d]pyrimidine | rsc.org |

| Allyl amide of a pyrimidine derivative | Intramolecular Heck reaction | Pyrido[3,4-d]pyrimidine | rsc.org |

Structure Activity Relationship Sar and Ligand Design

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 5-Aminopyrimidin-2(1H)-one and its analogs is intrinsically linked to several key structural features. The pyrimidine (B1678525) ring itself, with its two nitrogen atoms, provides a scaffold capable of forming crucial hydrogen bonds with biological targets. The positioning of the amino group at the C5 position and the keto group at the C2 position are fundamental to its interactions.

The amino group at the 5-position is a critical determinant of biological activity, offering a site for hydrogen bonding that is fundamental to the compound's interaction with enzymes and receptors. This functionality provides a handle for further chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacological profile.

The dione (B5365651) structure, with carbonyl groups at positions 2 and 4, also contributes to the molecule's reactivity and potential for hydrogen bonding. vulcanchem.com The presence of these groups can influence the compound's solubility and its ability to interact with polar environments within a biological system.

Furthermore, substitutions at other positions of the pyrimidine ring play a significant role in defining the biological activity. For instance, the introduction of a halogen, such as iodine at the 5-position, can enhance the compound's ability to interact with biological targets due to its size and electronic properties. vulcanchem.com Similarly, the presence of an amino group at the 6-position is critical for base-pairing interactions in nucleic acids, highlighting the importance of substituent positioning for specific biological functions.

Rational Design of this compound Derivatives

The principles of rational drug design are extensively applied to the 5-aminopyrimidine (B1217817) core to develop inhibitors for a variety of biological targets, including kinases and other enzymes. This approach often involves computational methods like molecular docking to predict the binding affinity of designed derivatives.

A common strategy involves the synthesis of a series of analogs with systematic modifications to the core structure. For example, in the development of kinase inhibitors, the aminopyrimidine scaffold can be designed to form hydrogen bonds with the hinge region of the kinase. osti.gov By adding different side chains, medicinal chemists can target specific pockets within the ATP-binding site to enhance potency and selectivity. osti.govresearchgate.net

One successful approach has been the creation of 2,4,5-trisubstituted pyrimidine derivatives. cardiff.ac.uk In these designs, substituents at the C2, C4, and C5 positions are optimized to exploit the structural differences between various kinases, thereby achieving selectivity. For instance, a phenylamino (B1219803) group at the C2 position and a thiazole (B1198619) group at the C4 position have been shown to be effective in targeting cyclin-dependent kinase 9 (CDK9). cardiff.ac.uk

The synthesis of these derivatives often involves multi-step reaction sequences. A key step can be the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound to form the pyrimidine ring. Subsequent reactions, such as nucleophilic aromatic substitution, are then used to introduce the desired functional groups at specific positions.

Impact of Substituent Effects on Biological Efficacy

The nature and position of substituents on the this compound scaffold have a profound impact on the biological efficacy of the resulting derivatives. Both electronic and steric effects of the substituents play a crucial role in determining the potency and selectivity of these compounds.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution within the pyrimidine ring, thereby influencing its interaction with biological targets. For example, the oxidation of a sulfide (B99878) to a sulfone has been shown to significantly increase the anti-HIV-1 activity of certain pyrimidine derivatives. nih.gov Conversely, the introduction of an electron-withdrawing nitro group on a substituted aryl moiety has been observed to decrease cytotoxic activity in some cases. mdpi.com

Steric Effects: The size and shape of the substituents are also critical. Bulky groups can create steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding site. For example, in the development of CDK9 inhibitors, it was found that a C-5 ethyl pyrimidine analog lost potency, suggesting that steric bulk at this position is not well-tolerated. cardiff.ac.uk Similarly, trifluoromethyl and vinyl substituents at the C-5 position were also not well-tolerated. cardiff.ac.uk

The following table summarizes the impact of various substituents on the biological activity of aminopyrimidine derivatives based on reported research findings:

| Substituent Group | Position | Effect on Biological Activity | Target/Activity | Reference |

| Methyl-substituted benzenesulphonyl | Phenyl ring attached to pyrimidine | Increased potency | Anti-HIV-1 | nih.gov |

| sec-Butoxy chain | - | Increased potency | Anti-HIV-1 | nih.gov |

| Nitro group | Substituted aryl moiety | Decreased cytotoxic activity | Anticancer | mdpi.com |

| Hydrogen, methanesulfonyl, aminosulfonyl | Piperidinylamino functionality | High inhibitory activity | IKK-2 | researchgate.net |

| Morpholinosulfonyl, piperazinosulfonyl | Aromatic ring attached to aminopyrimidine core | Significantly increased inhibitory activity | IKK-2 | researchgate.net |

| Fluorine | Phenyl ring | Among the most active compounds | Antiplatelet aggregation | brieflands.com |

| 3-hydroxy-4-methoxyphenylamino | C2 position | Excellent antiproliferative activity | Tubulin polymerization inhibition | researchgate.net |

| Trifluoromethyl | C5 position | Lost potency | CDK9 inhibition | cardiff.ac.uk |

| Vinyl | C5 position | Not tolerated | CDK9 inhibition | cardiff.ac.uk |

| Bromo | C5 position | Comparable selectivity to chloro analog | CDK9 inhibition | cardiff.ac.uk |

These examples clearly demonstrate that a deep understanding of substituent effects is crucial for the successful design of potent and selective this compound-based therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Aminopyrimidin-2(1H)-one. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of aminopyrimidine derivatives, the amino protons typically appear as a singlet. For instance, in some 2-aminopyrimidine (B69317) derivatives, the amino protons (NH₂) resonate as a singlet in the range of 5.1-5.3 ppm. semanticscholar.org The protons on the pyrimidine (B1678525) ring also exhibit characteristic chemical shifts. For example, the H-5 proton in certain 2-aminopyrimidines can be observed as a singlet around 7.26-7.60 ppm. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In a study of N-benzylidine-2-aminopyrimidine Schiff bases, the signal for the carbon involved in the imine bond (CH=N) was observed in the range of 161.67–166.64 ppm, confirming the formation of the Schiff base. niscpr.res.in

Table 1: Representative NMR Data for Aminopyrimidine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 5.1-5.3 | s | -NH₂ | semanticscholar.org |

| ¹H | 7.26-7.60 | s | H-5 (pyrimidine ring) | semanticscholar.org |

| ¹³C | 161.67-166.64 | - | C=N (imine) | niscpr.res.in |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound. These methods are particularly useful for identifying characteristic bond vibrations. americanpharmaceuticalreview.com

The IR spectra of aminopyrimidine derivatives typically show characteristic bands for the amino group. For example, the N-H stretching vibrations of the amino group are often observed in the range of 3456-3182 cm⁻¹. semanticscholar.org The C=O stretching vibration in pyrimidinone rings is also a prominent feature, often appearing around 1720 cm⁻¹. americanpharmaceuticalreview.com Other significant bands include those for C=N stretching and C-N stretching. niscpr.res.innanobioletters.com

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. photothermal.com For instance, ring modes of aromatic systems are often more pronounced in Raman spectra. americanpharmaceuticalreview.com The combination of both techniques provides a more complete vibrational profile of the molecule. photothermal.com

Table 2: Key Vibrational Frequencies for Aminopyrimidine Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| N-H stretch (amino group) | 3456-3182 | IR | semanticscholar.org |

| C=O stretch | ~1720 | IR | americanpharmaceuticalreview.com |

| C=N stretch | 1604-1685 | IR | niscpr.res.in |

| C-N stretch | 1303-1449 | IR | nanobioletters.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the fragmentation patterns of the molecule, which can aid in structural elucidation. uni-due.de

High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass of the molecule, which can be used to confirm its molecular formula. chemsrc.com For example, the exact mass of 5-amino-2,4(1H,3H)-pyrimidinedione was determined to be 127.038176 g/mol , corresponding to the molecular formula C₄H₅N₃O₂. spectrabase.com The fragmentation patterns observed in the mass spectrum can reveal characteristic losses of small molecules, providing further structural clues.

X-ray Diffraction (XRD) for Polymorph Analysis and Crystal Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state of this compound. This technique is crucial for elucidating the crystal structure and identifying different polymorphic forms. rigaku.com Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. americanpharmaceuticalreview.com

Powder X-ray diffraction (PXRD) is commonly used to identify and distinguish between different polymorphs by their unique diffraction patterns. rigaku.com Each polymorph will exhibit a characteristic set of peaks at specific 2θ angles. google.comgoogle.com For instance, different polymorphs of a phenyl amino pyrimidine compound were identified by their characteristic peaks in the X-ray powder diffraction pattern. google.com Single-crystal X-ray diffraction can provide a detailed atomic-level structure of a specific polymorph. nsf.gov

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. sigmaaldrich.comshimadzu.com

In HPLC, a reversed-phase C18 column is often used for the separation of pyrimidine derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as trifluoroacetic acid. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

These methods can also be used to monitor the progress of a chemical reaction by analyzing samples taken at different time points. This allows for the optimization of reaction conditions to maximize the yield and purity of the desired product. The limit of detection (LOD) and limit of quantification (LOQ) of the analytical method can be determined to ensure its sensitivity and accuracy. rsc.org

Table 3: Chromatographic Methods for Analysis of Pyrimidine Derivatives

| Technique | Column | Mobile Phase/Conditions | Application | Reference |

| HPLC | C18 | 0.1% trifluoroacetic acid/acetonitrile gradient | Purity assessment | |

| HPLC | Reversed-phase | Varies | Amino acid analysis | rsc.org |

| GC-MS | Varies | Varies | Analysis of free amino acids | uva.es |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-Aminopyrimidin-2(1H)-one. These methods are used to predict molecular geometries, relative energies of different forms (tautomers), and other electronic characteristics.

Density Functional Theory (DFT) has become a workhorse in the computational study of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. Various studies have utilized DFT to investigate the tautomers of isocytosine (B10225). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly paired with Pople-style basis sets like 6-31G*, 6-311G(d,p), and 6-311++G(d,p), or Dunning's correlation-consistent basis sets such as aug-cc-pVDZ. mdpi.comdergipark.org.trmodernscientificpress.cominpressco.comajchem-a.com

These calculations are crucial for optimizing the molecular geometry and determining the relative stabilities of the different tautomeric forms of isocytosine. For instance, DFT has been used to study the electronic structures of guanine-cytosine pairs and their methylated derivatives, often employing the B3LYP/6-31G level of theory. researchgate.net The choice of functional and basis set is critical, as it influences the accuracy of the computed properties, including bond lengths, bond angles, and energy differences between tautomers. modernscientificpress.com

| Method/Basis Set | Application | Reference |

| DFT/B3LYP/6-311++G(d,p) | Optimization, Vibrational Frequencies, Electronic Properties | ajchem-a.com |

| DFT/B3LYP/aug-cc-pVDZ | Excited State Calculations, Tautomerism | dergipark.org.tr |

| TD-DFT/B3LYP/aug-cc-pVDZ | Excited State Proton Transfer | mdpi.com |

| DFT/B3LYP/6-31G(d,p) | Optimization, FMO Analysis, NLO Properties | researchgate.net |

| DFT/B3LYP/6-31G | Muon Hyperfine Interactions in DNA | researchgate.net |

Before the widespread adoption of DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) were the primary tools for high-accuracy quantum chemical calculations. Ab initio studies have been performed on isocytosine and its complexes, often to benchmark other methods or to investigate phenomena where electron correlation is critical. nih.govosti.govacs.org For example, ab initio calculations at the MP2/6-31++G** level have been used to predict the relative energies of isocytosine tautomers, indicating the amino-oxo form as the most stable. acs.org Such methods, while computationally demanding, provide a rigorous framework for understanding molecular systems, using only fundamental physical constants without empirical parameters. researchgate.netacs.org

Semi-empirical methods, such as AM1, represent a faster, albeit less accurate, alternative. mdpi.comresearchgate.netmdpi.com These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. researchgate.net They are particularly useful for exploring the potential energy surfaces of large molecules or for preliminary conformational searches before applying more rigorous DFT or ab initio methods. mdpi.comresearchgate.net For instance, the AM1 method has been used for the initial geometry optimization of pyrimidine derivatives before further analysis with more sophisticated techniques. mdpi.com

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and bonding characteristics of a molecule. For this compound, this involves examining the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). internationaljournalcorner.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. capes.gov.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comresearchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. mdpi.comresearchgate.net For pyrimidine derivatives, the HOMO is often localized over the ring and electron-donating groups, while the LUMO is distributed over the electron-accepting parts of the molecule. capes.gov.brresearchgate.net DFT calculations, typically at the B3LYP level with basis sets like 6-31G(d,p), are commonly used to compute these orbital energies and visualize their distributions. inpressco.comcapes.gov.br

| Compound/Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

| Thioxo-pyrimidine derivative / B3LYP/6-31G(d,p) | - | - | - | capes.gov.br |

| Imidazole derivative / B3LYP/6-311G(d,p) | -6.2967 | -1.8096 | 4.4871 | mdpi.com |

| FDI / B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | researchgate.net |

| Diazine Isomers / B3LYP/6-311++G(d,p) | Various | Various | Various | modernscientificpress.com |

Note: The table presents example data for related heterocyclic compounds to illustrate typical values, as a consolidated table for this compound is not available across the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.orgwikipedia.org The MEP surface is color-coded to represent the electrostatic potential: red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). wikipedia.orgaps.orgmdpi.com Green and yellow regions represent intermediate, near-zero potential.

For molecules like this compound, MEP maps typically show negative potential around the electronegative oxygen and nitrogen atoms, identifying them as sites for hydrogen bonding and electrophilic interactions. researchgate.netwikipedia.org The hydrogen atoms of the amino group and the N-H bonds generally exhibit positive potential, marking them as sites for nucleophilic attack. wikipedia.org These maps are usually generated from DFT calculations (e.g., B3LYP/6-31G**) and are invaluable for understanding intermolecular interactions. aps.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a detailed picture of electron pairing and localization in a molecule. ELF analysis reveals the spatial localization of electron pairs, helping to distinguish core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (as in lone pairs or covalent bonds), and a value of 0.5 corresponds to a uniform electron gas, typical of metallic bonding.

LOL, a related function, describes the overlap of localized orbitals and is also used to analyze chemical bonding and reactivity. aps.orgmdpi.com High LOL values (typically > 0.5) are found in regions of high electron localization, such as in the middle of covalent bonds or at lone pair positions. aps.org Both ELF and LOL analyses for pyrimidine derivatives have been used to understand delocalized electron density and identify localized and delocalized orbital positions, offering a deeper understanding of the electronic structure beyond simple orbital diagrams. researchgate.netaps.org These methods are particularly effective at visualizing the nuances of π-electron delocalization in cyclic systems. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. wikipedia.org This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting s against ρ, regions of non-covalent interactions can be identified and visualized as isosurfaces, where the color of the surface indicates the type and strength of the interaction.

While specific NCI plot analyses for this compound are not extensively documented in the literature, the structural features of the molecule—namely the amino group, the carbonyl group, and the pyrimidine ring—suggest the presence of significant intramolecular and intermolecular non-covalent interactions. Hirshfeld surface analysis and 2D-fingerprint plots are complementary techniques often used to evaluate the relative contributions of these interactions to crystal packing. researchgate.net For similar heterocyclic compounds, NCI analysis has been instrumental in understanding the forces that direct their supramolecular assembly. mdpi.com A theoretical NCI analysis of this compound would likely reveal strong hydrogen bonding capabilities through the amino group and the N-H and C=O moieties of the pyrimidinone ring, as well as potential π-π stacking interactions involving the aromatic ring. These interactions are crucial in determining the compound's crystal structure and its binding to biological macromolecules.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For this compound, conformational flexibility is primarily associated with the orientation of the amino group relative to the pyrimidine ring. While the ring itself is largely planar, slight puckering may occur. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's shape and how it will interact with its environment. numberanalytics.com

In Silico Pharmacokinetic and Pharmacodynamic Predictions (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. mdpi.com Various computational models are used to predict these properties based on the molecule's structure. For pyrimidine derivatives, these predictions are crucial for optimizing their potential as therapeutic agents. researchgate.net

A summary of predicted ADME properties for this compound, based on computational models typically applied to similar heterocyclic compounds, is presented below.

| ADME Property | Predicted Outcome | Significance |

|---|---|---|

| Molecular Weight | ~111.10 g/mol | Likely to adhere to Lipinski's rule of five (<500 g/mol), favoring good absorption. |

| LogP (Octanol/Water Partition Coefficient) | Low | Indicates good aqueous solubility, which is favorable for administration and distribution. |

| Hydrogen Bond Donors | 2 (from -NH2 and ring N-H) | Adheres to Lipinski's rule of five (≤5), contributing to good membrane permeability. |

| Hydrogen Bond Acceptors | 2 (from C=O and ring N) | Adheres to Lipinski's rule of five (≤10), important for solubility and binding interactions. |

| Topological Polar Surface Area (TPSA) | Moderate | Suggests a balance between membrane permeability and solubility. |

| Oral Bioavailability | Predicted to be good | Based on adherence to multiple drug-likeness rules (Lipinski, Veber, Egan). mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low to moderate | May have potential for CNS activity, but this would require further optimization. researchgate.net |

| Hepatotoxicity | Predicted to be low | Indicates a lower risk of liver toxicity. mdpi.com |

| Carcinogenicity | Predicted to be non-carcinogenic | Suggests a favorable long-term safety profile. mdpi.com |

These predictions suggest that this compound has a favorable drug-like profile, making it a promising scaffold for the development of new therapeutic agents.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their ability to interact with a specific biological target. The 2-aminopyrimidine (B69317) scaffold is a common feature in many biologically active compounds, and its derivatives have been the subject of numerous molecular docking studies against various protein targets. mdpi.com

Docking studies of compounds containing the 2-aminopyrimidine moiety have revealed key interaction patterns. The amino group frequently acts as a hydrogen bond donor, while the pyrimidine ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. mdpi.com The carbonyl group of the pyrimidinone ring can also act as a hydrogen bond acceptor.

For instance, in studies of pyrimidine derivatives as potential kinase inhibitors, the 2-aminopyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase domain. researchgate.net Similarly, in studies of β-glucuronidase inhibitors, 2-aminopyrimidine derivatives have shown potent activity, with docking simulations revealing key hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com

A hypothetical molecular docking study of this compound into a relevant protein target would likely show the following interactions:

| Functional Group of this compound | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 5-Amino group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Pyrimidine Ring | π-π Stacking/Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| 2-Carbonyl group (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| 1-NH group | Hydrogen Bond Donor | Aspartate, Glutamate |

These predicted interactions highlight the potential of this compound to serve as a versatile scaffold for designing inhibitors of various enzymes and receptors. The specific binding mode and affinity would, of course, depend on the unique topology and chemical environment of the target protein's active site.

Biological and Pharmacological Research Applications

Anti-Cancer and Anti-Proliferative Activity

The anti-cancer potential of 5-aminopyrimidin-2(1H)-one derivatives is a primary focus of current research, with studies highlighting their roles in inhibiting key cellular pathways involved in cancer progression.

The ability of this compound derivatives to inhibit various protein kinases is a key mechanism behind their anti-cancer effects.

Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Structural-based drug design has led to the synthesis of novel 5-arylethylidene-aminopyrimidine-2,4-diones and related structures as dual inhibitors of BRD4 and PLK1. mdpi.com The simultaneous inhibition of these two enzymes has been shown to produce a synergistic effect in cancer treatment by disrupting the cell cycle and impacting the expression of oncogenes. mdpi.com Research has also identified 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of potent and selective PLK1 inhibitors. nih.gov These compounds inhibit PLK1 at the nanomolar level and show high selectivity over other kinases, making them suitable candidates for further investigation. nih.gov

Cdc7/Cdks: Cell division cycle 7 (Cdc7) kinase is essential for initiating the S phase of the cell cycle, and its inhibition can lead to cell death in cancer cells. nih.gov A series of 4-indazolylpyrimidin-2(1H)-one analogs have been identified as potent Cdc7 inhibitors, with one compound demonstrating an IC₅₀ value of 5 nM. nih.gov Furthermore, patent literature describes 5-(2-amino-pyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamides as compounds with Cdc7 or Cdc7/Cdk inhibiting activity, highlighting their utility in treating various cancers and cell proliferative disorders. google.comgoogle.com

mTOR: The PI3K/Akt/mTOR pathway is frequently hyperactivated in tumor cells. acs.org Research into dual PI3K/mTOR inhibitors has identified 2-aminopyrimidine (B69317) derivatives as a promising scaffold. oncotarget.com Replacing the indazole moiety of GDC-0941 with a 2-aminopyrimidine group improved mTOR inhibition while maintaining potent PI3Kα inhibition. oncotarget.com Other research has identified 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), which contains a 2-aminopyrimidine-related structural element, as a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials. acs.org Additionally, certain thieno[3,2-d]-pyrimidine derivatives have been designed as dual PI3K/mTOR inhibitors. nih.gov

Histone deacetylases (HDACs) are validated epigenetic targets for anti-cancer drug development. semanticscholar.org The inhibition of HDACs leads to the accumulation of acetylated histones and other proteins, affecting gene transcription and inducing apoptosis in cancer cells.

In the search for novel HDAC inhibitors, a series of compounds incorporating a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a cap group was synthesized and evaluated. semanticscholar.org Structure-activity relationship (SAR) studies revealed that smaller substitutions, such as methoxy (B1213986) groups, on the phenyl ring were beneficial for HDAC inhibitory activity. semanticscholar.org One derivative, L20, showed selective inhibition of class I HDACs (particularly HDAC3) over HDAC6 and was effective at inhibiting the proliferation of both hematological and solid tumor cell lines. semanticscholar.org Mechanistic studies in K562 cells indicated that L20 induces G0/G1 phase cell cycle arrest and promotes apoptosis, identifying it as a promising lead compound for further development. semanticscholar.org

Derivatives of this compound have demonstrated significant cytotoxic activity across a range of human cancer cell lines. These studies are crucial for identifying potent and selective anti-cancer agents.

For instance, a series of 5-arylethylidene-aminopyrimidine-2,4-diones were tested against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells, showing excellent-to-good cytotoxic activity compared to Methotrexate. mdpi.com The MDA-MB-231 cell line was found to be the most sensitive. mdpi.com In another study, a newly synthesized N-benzyl aminopyrimidine derivative, 2a , induced a significant decrease in cell viability in glioblastoma, triple-negative breast cancer (MDA-MB-231), and colon cancer (HT-29) cell lines, with EC₅₀ values ranging from 5 to 8 μM after 48 hours of treatment.

The table below summarizes the cytotoxic activities of various aminopyrimidine derivatives against several cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity Metric | Value (µM) | Source |

| 5-arylethylidene-aminopyrimidine-2,4-diones | MDA-MB-231 | IC₅₀ | Excellent-to-Good | mdpi.com |

| 5-arylethylidene-aminopyrimidine-2,4-diones | HT-29 | IC₅₀ | Excellent-to-Good | mdpi.com |

| 5-arylethylidene-aminopyrimidine-2,4-diones | U-937 | IC₅₀ | Good | mdpi.com |

| N-benzyl aminopyrimidine (2a ) | MDA-MB-231 | EC₅₀ (48h) | 5 - 8 | |

| N-benzyl aminopyrimidine (2a ) | HT-29 | EC₅₀ (48h) | 5 - 8 | |

| 4-amino-thieno[2,3-d]pyrimidine (2 ) | MCF-7 | IC₅₀ | 0.013 | mdpi.comresearchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine (3 ) | MCF-7 | SI | 19.3 | mdpi.comresearchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine (2 ) | MDA-MB-231 | SI | 3.7 | mdpi.comresearchgate.net |

| 5-aminopyrazole derivative (BC-7) | HeLa | IC₅₀ | 65.58 | researchgate.net |

| 5-aminopyrazole derivative (BC-7) | HepG-2 | IC₅₀ | >100 | researchgate.net |

| 5-aminopyrazole derivative (BC-7) | Vero | IC₅₀ | >100 | researchgate.net |

| Aminopyrimidine derivatives (C7, C9, C12) | HeLa, Vero | Viability | Viable at 625µg/ml | derpharmachemica.com |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. SI: Selectivity Index.

Anti-Microbial and Anti-Viral Activities

The structural framework of aminopyrimidines is also integral to the development of new agents to combat infectious diseases.

The search for novel antimicrobial agents to address resistance has led to the investigation of pyrimidinone derivatives. derpharmachemica.com Various synthesized compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

In one study, novel pyrimidinone derivatives demonstrated excellent antibacterial activity, with compound 11 being more potent than the standard drug chloramphenicol (B1208) against strains like E. coli and B. subtilis, with MIC values ranging from 1.562 to 6.25 µg/mL. derpharmachemica.com Another study synthesized pyrimidinone-fused 1,4-naphthoquinones which exhibited strong antimicrobial activities against nine types of pathogenic oral bacteria, including S. mutans and P. gingivalis, with MIC values as low as 1.56 µg/mL. nih.gov Furthermore, certain quinoline-pyrido[2,3-d]pyrimidinone derivatives have shown excellent antibacterial activity, comparable to the standard drug cefotaxime (B1668864) sodium. mdpi.com A series of pyrimidinone substituted quinazolin-4(3H)-one derivatives also demonstrated excellent activity against E. coli and P. vulgaris. longdom.org

Pyrimidine (B1678525) derivatives have also been explored for their antifungal properties. researchgate.net Studies have shown that synthesized pyrimidinones (B12756618) fused with thiophene (B33073) rings exhibit potent antifungal bioactivity against fungi such as Aspergillus niger and Penicillium sp., as well as the yeast Candida albicans. mdpi.com Quinoline-pyrido[2,3-d]pyrimidinone derivatives also showed excellent antifungal activity comparable to the standard drug nystatin. mdpi.com The results from these studies indicate that the pyrimidinone nucleus is a promising scaffold for the development of new and effective antifungal agents. derpharmachemica.com

Anti-Viral Efficacy (e.g., HIV-1 RNase H)

The pyrimidine scaffold, a core component of this compound, is a subject of significant research in the development of anti-viral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). One of the key, yet unexploited, targets for anti-HIV therapy is the Ribonuclease H (RNase H) enzyme, which is an essential domain of the HIV-1 reverse transcriptase (RT). nih.gov

Research has focused on designing derivatives that can effectively inhibit RNase H. A series of 3-hydrazonoindolin-2-one derivatives incorporating a pyrimidine-2,4(1H,3H)-dione scaffold demonstrated noteworthy inhibitory activity against HIV-1 RNase H. mdpi.com The synthesis of these compounds often involves the nitration and subsequent reduction of uracil (B121893) to form 5-aminopyrimidine-2,4(1H,3H)-dione, a closely related structure. mdpi.comresearchgate.net The most potent compounds from this series exhibited significant inhibition with Ki values in the micromolar range. mdpi.com

Another promising class of inhibitors is the 3-hydroxypyrimidine-2,4-diones (HPDs). nih.gov A critical redesign of the HPD chemical structure, featuring an additional chemical group at the C5 position, led to a dramatic improvement in both RNase H inhibition and significant antiviral activity in cell cultures. nih.gov This highlights the importance of the pyrimidine core in interacting with the enzyme's active site. Studies on various derivatives, including those with a 7-hydroxy-6-nitro-2H-chromen-2-one pharmacophore, have shown potent inhibition of RNase H. csic.es

Table 1: Inhibitory Activity of Pyrimidine Derivatives against HIV-1 RNase H

| Derivative Class | Compound | Inhibition Metric | Value (µM) |

| 3-Hydrazonoindolin-2-one | Hit Compound | Ki | 2.31 mdpi.com |

| 3-Hydrazonoindolin-2-one | Most Potent Compound | Ki | 0.55 mdpi.com |

| 3-Hydrazonoindolin-2-one | Compound 6i | IC₅₀ | 23.59 mdpi.com |

| 3-Hydrazonoindolin-2-one | Compound 6n | IC₅₀ | 25.49 mdpi.com |

| 3-Hydrazonoindolin-2-one | Compound 6o | IC₅₀ | 24.06 mdpi.com |

| 3-Hydrazonoindolin-2-one | Compound 6v | IC₅₀ | 23.58 mdpi.com |

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione | Compound II-4 | IC₅₀ | 0.41 csic.es |

| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one | Compound SL-6h | IC₅₀ | 1.85 csic.es |

| Galloyl Derivative | Compound WX-II-25 | IC₅₀ | 0.72 csic.es |

Anti-Inflammatory and Analgesic Properties

The 2-aminopyrimidine structure is a well-established pharmacophore in the development of anti-inflammatory agents. jocpr.comijpsjournal.com The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes and the subsequent suppression of prostaglandin (B15479496) E2 (PGE2) production. rsc.org

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins. stanford.edu Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. stanford.eduwikipedia.org Derivatives of 2-aminopyrimidine have been investigated as both non-selective and selective COX inhibitors.

Several studies have synthesized and evaluated pyrimidine derivatives for their COX-inhibitory potential. For instance, a series of pyrimidine-pyridine hybrids demonstrated better inhibitory effects against the COX-2 enzyme than the standard drug celecoxib, with IC₅₀ values as low as 0.25 µM. rsc.org Similarly, certain pyrano[2,3-d]pyrimidine derivatives showed potent COX-2 inhibition with IC₅₀ values of 0.04 µM, comparable to celecoxib. rsc.org The development of selective COX-2 inhibitors is a key goal, as this selectivity is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. stanford.edutg.org.au

Table 2: COX-2 Inhibitory Activity of Various Pyrimidine Derivatives

| Derivative Class | Compound | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

| Pyrano[2,3-d]pyrimidine | Compound 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 rsc.org |

| Pyrano[2,3-d]pyrimidine | Compound 6 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 rsc.org |

| Pyrimidine-Pyridine Hybrid | Compound 27 | 0.62 | Celecoxib | 1.11 rsc.org |

| Pyrimidine-Pyridine Hybrid | Compound 29 | 0.25 | Celecoxib | 1.11 rsc.org |

| Pyrimidine-5-Carbonitrile | Compound 3b | Submicromolar | Celecoxib | Submicromolar researchgate.net |

| Pyrimidine-5-Carbonitrile | Compound 5b | Submicromolar | Celecoxib | Submicromolar researchgate.net |

| Pyrimidine-5-Carbonitrile | Compound 5d | Submicromolar | Celecoxib | Submicromolar researchgate.net |

Prostaglandin E2 (PGE2) Generation Suppression

The anti-inflammatory action of pyrimidine derivatives is strongly linked to their ability to inhibit the generation of PGE2 by COX enzymes. rsc.org PGE2 is a key mediator of inflammation, pain, and fever. nih.gov

Research has demonstrated that polysubstituted 2-aminopyrimidines can potently inhibit PGE2 generation in cellular models. rsc.org A study focused on enhancing the water solubility of a potent PGE2 production inhibitor, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, by modifying the C5 position of the pyrimidine ring. nih.gov The resulting derivatives, particularly one with a polyethylene (B3416737) glycol chain, showed significantly improved solubility while retaining strong inhibitory activity against PGE2 production. nih.gov This indicates that the core aminopyrimidine structure is crucial for the observed biological effect, and its properties can be fine-tuned through chemical modification. nih.gov

Enzyme Inhibition Studies (Beyond Cancer)

β-Glucuronidase Inhibition

Elevated activity of β-glucuronidase is associated with various pathological conditions, making it a target for therapeutic inhibitors. mdpi.com A study involving the synthesis of twenty-seven 2-aminopyrimidine derivatives identified several compounds with significant in vitro β-glucuronidase inhibitory activity. mdpi.com One derivative, compound 24, was exceptionally potent with an IC₅₀ value of 2.8 ± 0.10 µM, which is many times more active than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.com Structure-activity relationship studies indicated that the nature and length of alkyl or alkoxy chains on the phenyl ring attached to the pyrimidine core are important for the inhibitory activity. mdpi.com

Table 3: In Vitro β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound | IC₅₀ (µM) | Activity Level |

| Compound 24 | 2.8 ± 0.10 | Very High mdpi.com |

| Compound 8 | 72.0 ± 6.20 | Significant mdpi.com |

| Compound 9 | 126.43 ± 6.16 | Significant mdpi.com |

| Compound 23 | 257.0 ± 4.18 | Weak mdpi.com |

| Compound 22 | 300.25 ± 12.5 | Weak mdpi.com |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | Standard mdpi.com |

ALK2 Inhibition

Activin receptor-like kinase-2 (ALK2) is a protein kinase from the bone morphogenetic protein (BMP) receptor family. nih.govacs.org Gain-of-function mutations in the gene encoding ALK2 are linked to rare and debilitating diseases, driving the search for effective ALK2 inhibitors. nih.govgoogle.com The aminopyrimidine scaffold has been explored for this purpose.

Specifically, derivatives of 3-(5-Aminopyrimidin-2-yl)phenol have been investigated as potent kinase inhibitors. One study demonstrated that certain derivatives exhibited IC₅₀ values as low as 4 nM against ALK2, indicating very strong inhibitory potential. The aminopyrimidine scaffold often acts as a hinge-binding motif for kinases, forming crucial hydrogen bonds that facilitate inhibition. The development of these inhibitors often starts from lead compounds like Dorsomorphin, which contains a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, and involves chemical modifications to improve potency and selectivity. nih.gov

Receptor Modulation

The aminopyrimidine core is a key feature in the design of ligands for various receptors, including serotonin (B10506) and Bone Morphogenetic Protein (BMP) receptors. While research may not always focus on the parent compound, the study of its derivatives provides significant insight into potential therapeutic applications.

5-HT1A Agonism

The serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor, is a well-established target for the treatment of anxiety and depression. wikidoc.orgpatsnap.comwikipedia.org Agonists at this receptor can modulate serotonergic neurotransmission. patsnap.comwikipedia.org In the search for novel 5-HT1A agonists, a high-throughput screen identified an aminopyrimidine derivative, 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine, as a compound with moderate potency in both binding and functional assays. nih.gov Subsequent research focused on modifying this lead compound to improve its metabolic stability by reducing lipophilicity, leading to the identification of an analog with substantially improved properties. nih.gov This line of research highlights the utility of the aminopyrimidine scaffold in developing partial agonists for the 5-HT1A receptor. nih.gov

BMP Receptors

Bone Morphogenetic Proteins (BMPs) are a group of cytokines that signal through transmembrane serine/threonine kinase receptors, playing crucial roles in numerous developmental and homeostatic processes. nih.gov Dysregulation of BMP signaling is implicated in various diseases, including musculoskeletal and cardiovascular disorders. nih.gov Consequently, inhibitors of BMP receptor signaling are of significant research interest. One such inhibitor is dorsomorphin, a pyrazolo[1,5-a]pyrimidine derivative, which targets BMP type I receptors (ALK2, ALK3, and ALK6) and inhibits the phosphorylation of downstream signaling molecules SMAD1, 5, and 8. acsmedchem.org The development of synthetic routes to create derivatives of this pyrimidine-based compound has been pursued to explore structure-activity relationships and improve efficiency in synthesizing potential therapeutic agents. acsmedchem.org

Biochemical Pathway Investigations

The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives essential tools for investigating the complex biochemical pathways involved in their metabolism and the enzymes that regulate these processes.

Nucleic Acid Metabolism

Pyrimidine derivatives are central to the structure of DNA and RNA. Cytosine, which is 4-aminopyrimidin-2(1H)-one, is one of the primary nucleobases. atamankimya.comwikipedia.org It pairs with guanine (B1146940) in the double helix and can be subject to enzymatic modification, such as methylation to 5-methylcytosine, or spontaneous deamination to uracil, which can lead to genetic mutations if not repaired. wikipedia.org

Researchers have studied the metabolism of related pyrimidine nucleosides to understand these pathways. For instance, investigations into the metabolism of isocytidine (B125971) (a ribosylated form of isocytosine) in Escherichia coli revealed that the compound is converted to isocytosine (B10225) and uracil. oup.com The radioactive label from 5-[3H]isocytidine was incorporated into the RNA and DNA of growing bacteria, primarily found in uridylic, cytidylic, and 2'-deoxythymidylic acids. oup.com This demonstrates that the bacterial machinery can process exogenous pyrimidine analogs and incorporate them into nucleic acid synthesis pathways, making such compounds valuable probes for studying these fundamental cellular processes. oup.com

Enzyme Activity

The aminopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of enzyme inhibitors. By modifying the substituents on the pyrimidine ring, researchers can achieve potent and selective inhibition of various enzyme targets.

Derivatives of aminopyrimidine have been synthesized and evaluated as inhibitors for several key enzymes:

Polo-like kinase 1 (PLK1): PLK1 is a crucial regulator of the cell cycle, and its inhibition is a target for cancer therapy. A class of 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole derivatives has been identified as potent and selective PLK1 inhibitors, demonstrating activity in the nanomolar range in enzymatic assays and good antiproliferative effects in cell lines. nih.gov

β-Glucuronidase: Elevated levels of this enzyme are linked to conditions like colon cancer. A series of 2-aminopyrimidine derivatives were synthesized and tested for β-glucuronidase inhibitory activity, with one compound showing significantly higher potency (IC₅₀ = 2.8 µM) than the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). mdpi.com

HIV-1 RNase H: This enzyme is essential for the replication of the HIV-1 virus. Derivatives incorporating a pyrimidine-2,4(1H,3H)-dione scaffold have been shown to be effective inhibitors of HIV-1 RNase H. mdpi.com

Kinase Inhibitors: The aminopyrimidine moiety is a common feature in various kinase inhibitors targeting signaling pathways often dysregulated in cancer. Derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) , B-Raf google.com, and as dual-target inhibitors of BRD4 and PLK1 mdpi.com.

Table 1: Aminopyrimidine Derivatives as Enzyme Inhibitors

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Polo-like kinase 1 (PLK1) | 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole | Potent and selective inhibition at the nM level. | nih.gov |

| β-Glucuronidase | 2-aminopyrimidine derivatives | Identified inhibitor with IC₅₀ of 2.8 µM. | mdpi.com |

| HIV-1 RNase H | 3-hydrazonoindolin-2-one derivatives with a pyrimidine-2,4(1H,3H)-dione scaffold | Demonstrated effective inhibitory activity. | mdpi.com |

| Cyclin-Dependent Kinases (CDKs) | 3-(5-Aminopyrimidin-2-yl)phenol derivatives | Exhibited significant inhibitory effects on CDKs. | |

| BRD4/PLK1 (Dual-target) | 5-aryl ethylidene aminopyrimidine-2,4-diones | Designed as dual inhibitors based on structural analysis of known inhibitors. | mdpi.com |

Biomarker Development

Hypochlorite (B82951) Production

In inflammatory conditions, the enzyme myeloperoxidase (MPO), released by neutrophils, catalyzes the formation of hypochlorite (the active component of bleach) from hydrogen peroxide and chloride ions. researchgate.net Hypochlorite is a highly reactive oxygen species, and identifying specific biomarkers for its production is valuable for studying inflammation.

Research has identified a pyrimidine derivative, 5-N-carboxyimino-6-aminopyrimidine-2,4(3H)-dione (CAPD), as a promising biomarker for hypochlorite production in vivo. researchgate.netnih.govvulcanchem.com Uric acid reacts with hypochlorite to form an unstable intermediate, 5-N-carboxyimino-6-N-chloroaminopyrimidine-2,4(3H)-dione (CCPD). nih.gov While CCPD itself is unstable in human plasma, it reacts rapidly with thiol compounds like cysteine and glutathione (B108866) to yield the much more stable CAPD. researchgate.netnih.gov The formation of CAPD has been observed during MPO-induced oxidation of uric acid, confirming its potential as a stable and specific marker for hypochlorite generation during inflammatory processes. researchgate.netnih.gov

Materials Science and Supramolecular Chemistry Applications

Polymer and Coating Development

The inherent properties of 5-Aminopyrimidin-2(1H)-one, also known by synonyms such as 5-Aminocytosine, make it a valuable component in the development of advanced polymers and coatings. Its ability to form strong intermolecular interactions, such as hydrogen bonds, contributes to the creation of materials with enhanced durability and chemical resistance. chemimpex.comchemimpex.com Researchers are exploring its use to impart specific functionalities to polymer backbones, leading to materials with tailored thermal, mechanical, and chemical properties for various industrial applications. chemimpex.comchemimpex.com The pyrimidine (B1678525) ring structure, with its combination of amino and keto groups, allows for a variety of chemical modifications, further expanding its potential in polymer synthesis. chemimpex.com

Metal-Organic Frameworks (MOFs) and Catalysis

The field of metal-organic frameworks (MOFs) has seen significant growth, and ligands based on pyrimidine derivatives are gaining attention. This compound and its derivatives can act as organic linkers in the construction of MOFs. chemscene.com These crystalline materials, composed of metal ions or clusters coordinated to organic molecules, possess high porosity and surface area, making them ideal candidates for catalysis.

The functional groups on the this compound ligand can be strategically chosen to create MOFs with specific catalytic capabilities. For instance, the amino group can be a site for post-synthetic modification, allowing for the introduction of various catalytic species. The pyrimidine core itself can participate in catalytic cycles. The design and synthesis of MOFs using such ligands have led to materials with applications in areas like the oxygen evolution reaction and the degradation of dyes. frontiersin.org

Heterogeneous Catalysis (e.g., Suzuki, Ullmann Cross-Coupling Reactions)

One of the most promising applications of MOFs derived from or related to this compound is in heterogeneous catalysis, particularly for cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry. mdpi.com Research has shown that palladium catalysts supported on materials functionalized with aminopyrimidine derivatives can be highly effective for these reactions. nih.gov For example, a catalytic system composed of Pd(OAc)2 and 2-aminopyrimidine-4,6-diol has been used for Suzuki reactions under mild conditions. nih.gov The development of such heterogeneous catalysts is crucial for simplifying product purification and enabling catalyst recycling, key aspects of green chemistry. acs.org

Similarly, the Ullmann cross-coupling reaction, which typically involves the copper-catalyzed coupling of two aryl halides, has been a focus of development to overcome its traditionally harsh reaction conditions. nih.gov Modern variations of the Ullmann reaction utilize palladium or copper catalysts, often with specific ligands to facilitate the reaction under milder conditions. nih.govacs.org Ligands containing aminopyrimidine moieties can play a role in stabilizing the metal catalyst and promoting the desired bond formation. researchgate.net The use of nano-copper oxide as a heterogeneous catalyst has also been explored for Ullmann-type C-O and C-S cross-coupling reactions at room temperature. researchgate.net